molecular formula C7H3Br2F3O B1410334 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene CAS No. 1806347-43-2

1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene

Cat. No. B1410334
CAS RN: 1806347-43-2
M. Wt: 319.9 g/mol
InChI Key: WZUQYNRIARMNSP-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene is a colorless, volatile, and flammable liquid with a sweet odor. It is a halogenated aromatic hydrocarbon, and is a member of the family of compounds known as difluorobenzenes. It is also known as DFB or 1,4-difluorobenzene-2-dibromo-6-fluoro. It is used in a variety of industrial applications, including as a reagent in organic synthesis, a precursor in the production of pharmaceuticals, and a starting material for the production of fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene is not well understood. However, it is believed to act as a nucleophilic catalyst in organic reactions. This is due to its ability to form a strong bond with the electrophilic center of a target molecule. This bond facilitates the reaction by providing a pathway for the reaction to occur. Additionally, it is believed to act as an oxidizing agent in some reactions, allowing for the formation of new bonds and the cleavage of existing ones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene are not well understood. However, it has been shown to be toxic to aquatic organisms at concentrations greater than 1 mg/L. Additionally, it has been shown to be a skin and eye irritant, and has been shown to cause eye and skin irritation in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene in laboratory experiments include its low cost and its availability. Additionally, its volatility makes it a useful reagent for a variety of organic synthesis reactions. However, its toxicity and flammability must be taken into consideration when using this compound in laboratory experiments. Furthermore, its reactivity can make it difficult to handle and store in a laboratory setting.

Future Directions

Future research on 1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound, such as its use in pharmaceuticals or as a precursor for the production of fluorinated polymers. Finally, research could be conducted to explore the potential uses of this compound in other industrial applications, such as its use as a reagent in organic synthesis or as a catalyst in the synthesis of aromatic compounds.

Scientific Research Applications

1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a precursor in the production of pharmaceuticals, and as a starting material for the production of fluorinated polymers. Additionally, it has been used in the synthesis of novel compounds, such as heterocyclic compounds and cyclopropanes. It has also been used as a catalyst in the synthesis of aromatic compounds and as a reagent in the synthesis of fluorinated compounds.

properties

IUPAC Name

2,5-dibromo-1-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(10)6(9)5(2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUQYNRIARMNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-difluoromethoxy-6-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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